molecular formula C10H18O B12303092 Bicyclo[6.1.0]nonan-9-ylmethanol

Bicyclo[6.1.0]nonan-9-ylmethanol

Cat. No.: B12303092
M. Wt: 154.25 g/mol
InChI Key: DRJFCQRIIBNSHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[6.1.0]nonan-9-ylmethanol is a chemical compound that belongs to the family of strained alkynes. It is known for its unique structure, which includes a bicyclic framework. This compound has gained significant attention in chemical biology due to its ability to participate in bioorthogonal reactions, which are reactions that can occur inside living systems without interfering with native biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[6.1.0]nonan-9-ylmethanol typically involves the reduction of bicyclo[6.1.0]nonyne derivatives. One common method includes the use of lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) as a reducing agent. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[6.1.0]nonan-9-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bicyclo[6.1.0]nonan-9-ylmethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bicyclo[6.1.0]nonan-9-ylmethanol primarily involves its participation in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This reaction occurs without the need for a catalyst and results in the formation of stable triazole linkages. The compound’s strained alkyne structure makes it highly reactive towards azides, allowing for efficient and selective reactions in biological environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[6.1.0]nonan-9-ylmethanol stands out due to its unique bicyclic structure, which provides a balance between stability and reactivity. This makes it particularly suitable for applications in biological systems where selective and efficient reactions are required .

Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

9-bicyclo[6.1.0]nonanylmethanol

InChI

InChI=1S/C10H18O/c11-7-10-8-5-3-1-2-4-6-9(8)10/h8-11H,1-7H2

InChI Key

DRJFCQRIIBNSHR-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2C(C2CO)CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.